molecular formula C20H17N3O5 B3862181 2-Ethoxy-4-[(E)-{[(pyridin-4-YL)formamido]imino}methyl]phenyl furan-2-carboxylate

2-Ethoxy-4-[(E)-{[(pyridin-4-YL)formamido]imino}methyl]phenyl furan-2-carboxylate

Cat. No.: B3862181
M. Wt: 379.4 g/mol
InChI Key: OLVPAJCTQBANFC-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-4-[(E)-{[(pyridin-4-YL)formamido]imino}methyl]phenyl furan-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxy group, a pyridinyl formamido group, and a furan-2-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-[(E)-{[(pyridin-4-YL)formamido]imino}methyl]phenyl furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-ethoxy-4-formylphenyl furan-2-carboxylate and pyridin-4-yl formamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and scalability. Key parameters such as reaction time, temperature, and solvent choice are meticulously controlled to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-[(E)-{[(pyridin-4-YL)formamido]imino}methyl]phenyl furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Ethoxy-4-[(E)-{[(pyridin-4-YL)formamido]imino}methyl]phenyl furan-2-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-[(E)-{[(pyridin-4-YL)formamido]imino}methyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-[(E)-{[(pyridin-4-yl)formamido]imino}methyl]phenyl benzoate
  • 2-Ethoxy-4-[(E)-{[(pyridin-4-yl)formamido]imino}methyl]phenyl phenol

Uniqueness

Compared to similar compounds, 2-Ethoxy-4-[(E)-{[(pyridin-4-YL)formamido]imino}methyl]phenyl furan-2-carboxylate stands out due to its unique furan-2-carboxylate moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[2-ethoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-2-26-18-12-14(13-22-23-19(24)15-7-9-21-10-8-15)5-6-16(18)28-20(25)17-4-3-11-27-17/h3-13H,2H2,1H3,(H,23,24)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVPAJCTQBANFC-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethoxy-4-[(E)-{[(pyridin-4-YL)formamido]imino}methyl]phenyl furan-2-carboxylate
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2-Ethoxy-4-[(E)-{[(pyridin-4-YL)formamido]imino}methyl]phenyl furan-2-carboxylate
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2-Ethoxy-4-[(E)-{[(pyridin-4-YL)formamido]imino}methyl]phenyl furan-2-carboxylate
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2-Ethoxy-4-[(E)-{[(pyridin-4-YL)formamido]imino}methyl]phenyl furan-2-carboxylate
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2-Ethoxy-4-[(E)-{[(pyridin-4-YL)formamido]imino}methyl]phenyl furan-2-carboxylate
Reactant of Route 6
2-Ethoxy-4-[(E)-{[(pyridin-4-YL)formamido]imino}methyl]phenyl furan-2-carboxylate

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